molecular formula C18H15ClN2 B7784357 4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B7784357
M. Wt: 294.8 g/mol
InChI Key: FKCSRQZNFKVXFD-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a synthetic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This specific compound is a designer benzodiazepine, which means it is structurally modified to enhance its effects or to circumvent legal restrictions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminopyrrole under basic conditions to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of microreactors where the reactants are continuously pumped and mixed, leading to the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be conducted using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction increases the influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural modifications that enhance its binding affinity to GABA-A receptors, potentially leading to more pronounced effects compared to other benzodiazepines. Its designer nature also allows for modifications that can tailor its pharmacological profile for specific research or therapeutic purposes .

Properties

IUPAC Name

4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2/c19-15-8-3-2-7-14(15)18-17-10-5-11-21(17)16-9-4-1-6-13(16)12-20-18/h1-11,18,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCSRQZNFKVXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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